4'-Phenoxyacetophenone 4'-Phenoxyacetophenone
Brand Name: Vulcanchem
CAS No.: 5031-78-7
VCID: VC3701732
InChI: InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

4'-Phenoxyacetophenone

CAS No.: 5031-78-7

Cat. No.: VC3701732

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

4'-Phenoxyacetophenone - 5031-78-7

Specification

CAS No. 5031-78-7
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 1-(4-phenoxyphenyl)ethanone
Standard InChI InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
Standard InChI Key DJNIFZYQFLFGDT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Introduction

PropertyValue
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
CAS Number5031-78-7
IUPAC Name1-(4-phenoxyphenyl)ethanone
InChIInChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
InChI KeyDJNIFZYQFLFGDT-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

The structure features an ether linkage connecting two phenyl rings, with an acetyl group attached to one of the rings. This arrangement contributes to its chemical reactivity patterns and influences its interactions with biological systems.

Synthesis Methods

The synthesis of 4'-phenoxyacetophenone can be achieved through several routes, with the most predominant being Friedel-Crafts acylation reactions. These methods vary in complexity, yield, and practicality for different scales of production.

Friedel-Crafts Acylation

The primary industrial method for synthesizing 4'-phenoxyacetophenone involves the Friedel-Crafts acylation of diphenyl ether using acetyl chloride in the presence of a Lewis acid catalyst. This reaction represents a classic electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the para position of one of the phenyl rings .

The synthesis has been extensively studied to optimize reaction conditions and improve yields. Research indicates that parameters such as catalyst type, solvent choice, temperature, and reactant ratios significantly influence the reaction outcome. For example, the use of carbon disulfide as a solvent at 20°C with carefully optimized reactant ratios has been reported to achieve yields approaching 81% .

Industrial Production Methods

Recent research has focused on understanding the deactivation mechanisms of these catalysts and developing methods to prolong their activity and enhance selectivity toward 4'-phenoxyacetophenone formation. The industrial production methodologies continue to evolve, with researchers investigating factors such as reaction kinetics, mass transfer effects, and optimization of reaction conditions to improve efficiency and reduce waste .

Chemical Reactivity

4'-Phenoxyacetophenone exhibits diverse chemical reactivity patterns that make it a valuable intermediate in organic synthesis. Its reactivity is primarily governed by the carbonyl group and the ether linkage, which provide sites for various transformations.

Oxidation Reactions

4'-Phenoxyacetophenone can undergo oxidation to form 4-phenoxybenzoic acid using oxidizing agents like sodium hypochlorite in the presence of catalysts such as polyethylene glycol. This transformation is particularly significant as 4-phenoxybenzoic acid serves as a precursor for various pharmaceutical compounds.

The oxidation typically proceeds via the cleavage of the methyl group adjacent to the carbonyl, followed by further oxidation to the carboxylic acid. The reaction conditions, including temperature, oxidant concentration, and catalyst loading, must be carefully controlled to achieve high yields and selectivity.

Reduction Reactions

The carbonyl group in 4'-phenoxyacetophenone can be reduced to form the corresponding alcohol, 4'-phenoxyacetophenol, using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically occurs in ethereal solvents at controlled temperatures to ensure selectivity.

The reduction products serve as important intermediates in the synthesis of various biologically active compounds and materials with specialized properties. The hydroxyl group introduced through reduction provides an additional functional handle for further transformations.

Substitution Reactions

4'-Phenoxyacetophenone can participate in various substitution reactions, particularly at the phenoxy group position. Under appropriate conditions and in the presence of suitable nucleophiles, the phenoxy group can be replaced, leading to a diverse array of derivatives with modified properties.

These substitution reactions typically require specific catalysts and solvents, with dichloromethane being commonly employed as a reaction medium. The products of these transformations expand the utility of 4'-phenoxyacetophenone as a synthetic building block.

Applications in Scientific Research

The distinctive structure and reactivity of 4'-phenoxyacetophenone make it valuable across multiple scientific disciplines, from organic synthesis to biological studies.

Synthetic Organic Chemistry

In synthetic organic chemistry, 4'-phenoxyacetophenone serves as a versatile intermediate for constructing more complex molecules. Its functional groups provide multiple sites for selective modifications, enabling the synthesis of diverse compounds with tailored properties.

The compound plays a particularly important role as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its transformation products contribute to the development of new drugs and crop protection agents with enhanced efficacy and specificity.

Biochemical Studies

4'-Phenoxyacetophenone finds application as a probe in biochemical investigations, helping researchers study enzyme activities and protein interactions. Its structural features allow it to interact with specific biological targets, providing insights into fundamental biochemical processes.

These interactions form the basis for understanding the compound's biological activities and inform the development of related compounds with enhanced properties for therapeutic applications.

Biological Activities

4'-Phenoxyacetophenone exhibits significant biological activities that have attracted interest in pharmaceutical research and development. These activities span antimicrobial effects to potential anticancer properties.

Antimicrobial Properties

Research has demonstrated that 4'-phenoxyacetophenone possesses considerable antimicrobial activity against various bacterial strains. Laboratory studies have determined minimum inhibitory concentrations (MIC) of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli, indicating meaningful antimicrobial efficacy.

The compound's mechanism of action against microorganisms may involve disruption of cell membrane integrity or interference with essential metabolic pathways. These findings suggest potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

Several studies have explored the anticancer properties of 4'-phenoxyacetophenone, revealing its ability to induce apoptosis (programmed cell death) in cancer cells. This activity appears to operate primarily through the activation of caspase pathways, which are critical regulators of cell death.

In vitro research with MCF-7 breast cancer cells has shown that 4'-phenoxyacetophenone significantly reduces cell viability at concentrations ranging from 10 to 50 μM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting the compound's potential as an anticancer agent.

Structure-Activity Relationships

The biological activity of 4'-phenoxyacetophenone is largely attributed to its distinctive chemical structure. The hydroxy and phenoxy groups appear crucial for binding affinity to biological targets, enabling the compound to modulate enzyme activities and receptor functions.

These interactions trigger various downstream effects, including alterations in gene expression patterns and modulation of cellular signaling pathways. Understanding these structure-activity relationships guides the development of derivatives with enhanced biological properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4'-phenoxyacetophenone, it is instructive to compare it with structurally related compounds. This comparison highlights how subtle structural variations influence chemical reactivity and biological activity.

Structural Analogs

The table below compares 4'-phenoxyacetophenone with several structural analogs:

CompoundAntimicrobial ActivityAnticancer ActivityKey Structural Feature
4'-PhenoxyacetophenoneHighHighPhenoxy group at para position
4'-MethoxyacetophenoneModerateModerateMethoxy group instead of phenoxy
4'-BromoacetophenoneModerateHighBromine atom in place of phenoxy
4'-NitroacetophenoneLowHighNitro group instead of phenoxy
2-HydroxyacetophenoneModerateModerateHydroxyl group at ortho position
4-HydroxyacetophenoneLowHighHydroxyl group at para position

This comparison reveals that the presence of the phenoxy group in 4'-phenoxyacetophenone confers distinct advantages in terms of both antimicrobial and anticancer activities compared to compounds with smaller substituents. The extended aromatic system provided by the phenoxy group likely enhances interactions with biological targets, contributing to its superior activity profile.

Analytical Methods for Identification and Quantification

Various analytical techniques have been developed to identify and quantify 4'-phenoxyacetophenone in different matrices, supporting research and quality control applications.

Chromatographic Methods

High-performance liquid chromatography (HPLC) serves as a primary technique for analyzing 4'-phenoxyacetophenone, particularly when monitoring degradation processes where it appears as an intermediate or product. This method offers high sensitivity and specificity for quantitative analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) provides another powerful approach for identifying and quantifying 4'-phenoxyacetophenone. This technique has been successfully employed to detect the compound as an intermediate in biodegradation studies of cypermethrin by microorganisms such as Cladosporium species.

Spectroscopic Identification

Spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), provide structural information critical for confirming the identity of 4'-phenoxyacetophenone. These techniques detect characteristic signals associated with the phenoxy group and carbonyl functionality, enabling definitive identification and purity assessment.

Biodegradation and Environmental Considerations

Understanding the environmental fate of 4'-phenoxyacetophenone is important from both ecological and bioremediation perspectives.

Microbial Degradation

Certain fungal species, particularly Cladosporium sp. HU, have demonstrated the ability to degrade 4'-phenoxyacetophenone. This fungal strain utilizes the compound as an intermediate during the biodegradation of cypermethrin, a synthetic pyrethroid insecticide.

This finding has significant implications for bioremediation strategies in environments contaminated with cypermethrin and related compounds. The presence of 4'-phenoxyacetophenone can serve as a key indicator of active degradation processes, helping monitor the progress of bioremediation efforts.

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